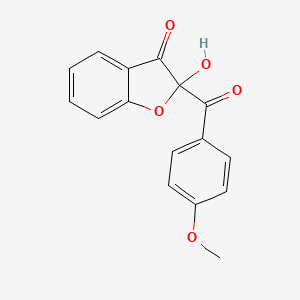

2-Hydroxy-2-(4-methoxybenzoyl)-1-benzofuran-3(2h)-one

Description

Properties

CAS No. |

92965-21-4 |

|---|---|

Molecular Formula |

C16H12O5 |

Molecular Weight |

284.26 g/mol |

IUPAC Name |

2-hydroxy-2-(4-methoxybenzoyl)-1-benzofuran-3-one |

InChI |

InChI=1S/C16H12O5/c1-20-11-8-6-10(7-9-11)14(17)16(19)15(18)12-4-2-3-5-13(12)21-16/h2-9,19H,1H3 |

InChI Key |

KKXGJWOVAOLBEV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2(C(=O)C3=CC=CC=C3O2)O |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis via 1-(4-methoxyphenyl)-1,3-heptanedione and Acrolein Dimer

A patented preparation method describes the synthesis of a related benzofuran derivative, 2-butyl-3-(4-methoxybenzoyl)benzofuran , which shares structural features with 2-Hydroxy-2-(4-methoxybenzoyl)-1-benzofuran-3(2H)-one. This method can be adapted or considered analogous for the target compound.

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 1-(4-methoxyphenyl)-1,3-heptanedione, acrolein dimer, halogenating reagent, acid catalyst, organic solvent | Stirred at 25–100°C for 1–8 hours | Formation of 2-butyl-3-(4-methoxybenzoyl)benzofuran intermediate |

| 2 | Organic solvent with acid catalyst, 0–100°C, 1–8 hours | Further reaction to obtain hydroxy-substituted benzofuran | Isolation of 2-butyl-3-(4-hydroxybenzoyl)benzofuran |

This method avoids traditional acylation, improves reaction selectivity, and uses inexpensive, readily available raw materials. The yield can reach over 56%, with good shape and purity of the product.

Friedel–Crafts Acylation and Deprotection

Another common approach involves:

- Friedel–Crafts acylation of benzofuran derivatives bearing alkyl groups at the 2-position using acyl chlorides or anhydrides.

- Subsequent demethylation of methoxy groups to hydroxy groups using reagents such as boron tribromide (BBr3).

This approach has been used to synthesize methoxy-substituted benzofuran derivatives, which are then converted into hydroxy derivatives by deprotection steps.

Cyclization via 2-Hydroxybenzylidene Precursors

The compound can also be synthesized by cyclization of 2-hydroxybenzylidene derivatives under acidic or catalytic conditions. For example:

- Starting from 2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one precursors.

- Cyclization promoted by acid catalysts or under reflux conditions in organic solvents.

This method leverages the intramolecular nucleophilic attack of the hydroxyl group to form the benzofuran ring.

Reaction Conditions and Optimization

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Temperature | 25–100°C | Higher temperatures increase reaction rate but may reduce selectivity |

| Reaction Time | 1–8 hours | Longer times improve conversion but may cause side reactions |

| Catalyst | Acid catalysts (e.g., HCl, Lewis acids), halogenating agents | Essential for cyclization and acylation steps |

| Solvent | Organic solvents such as ethyl acetate, ethanol, or DMF | Influence solubility and reaction kinetics |

Optimization studies have shown that controlling the molar ratios of reactants, reaction temperature, and time is critical to maximizing yield and purity.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Acrolein dimer + 1-(4-methoxyphenyl)-1,3-heptanedione | Acid catalyst, halogenating reagent | 25–100°C, 1–8 h | High yield, good selectivity, inexpensive materials | Requires careful control of reaction parameters |

| Friedel–Crafts acylation + BBr3 deprotection | Acyl chlorides, BBr3 | Room temp to reflux | Straightforward, good for substitution pattern | Uses corrosive reagents, multi-step |

| Cyclization of 2-hydroxybenzylidene precursors | Acid catalysts | Reflux in organic solvent | Direct cyclization, fewer steps | May require purification of intermediates |

Research Discoveries and Industrial Relevance

- The patented method involving acrolein dimer and 1-(4-methoxyphenyl)-1,3-heptanedione offers a more economical and selective route compared to classical acylation, making it industrially attractive.

- Friedel–Crafts acylation remains a versatile method for functionalizing benzofuran cores, with subsequent demethylation enabling access to hydroxy derivatives.

- Cyclization strategies from hydroxybenzylidene precursors provide an alternative route, especially useful for synthesizing diverse benzofuran analogues with biological activity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(4-methoxybenzoyl)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may produce an alcohol.

Scientific Research Applications

2-Hydroxy-2-(4-methoxybenzoyl)-1-benzofuran-3(2H)-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: It is used in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism by which 2-Hydroxy-2-(4-methoxybenzoyl)-1-benzofuran-3(2H)-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogues, their substituents, physical properties, and relevant

Key Observations:

Substituent Effects on Physicochemical Properties: Electron-donating groups (e.g., 4-methoxy, 4-pyrrolidin-1-yl) enhance solubility and reduce melting points. For example, the pyrrolidine-substituted compound exhibits a yield of 83% and a broad melting range (>220°C), suggesting stable crystalline packing . Methyl groups (e.g., 7-methyl in ) moderately enhance lipophilicity without significantly altering polarity.

Spectral Data Trends :

- The hydroxyl proton (OH) in ¹H NMR appears downfield (δ 11.00–11.39) due to hydrogen bonding, consistent across analogues .

- HRMS deviations (e.g., 290.0806 vs. 290.0812 in ) are within acceptable limits, confirming structural integrity.

Dihydroxy-substituted compounds exhibit optimal bioavailability (0.55–0.56) and synthetic accessibility scores (SAS 1.5–3.42), making them candidates for drug development .

Biological Activity

2-Hydroxy-2-(4-methoxybenzoyl)-1-benzofuran-3(2H)-one, also known as 3(2H)-Benzofuranone, is a compound with significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 268.26 g/mol

- Density : 1.295 g/cm³

- Boiling Point : 469°C at 760 mmHg

- CAS Number : 10173-84-9

Research indicates that 2-Hydroxy-2-(4-methoxybenzoyl)-1-benzofuran-3(2H)-one exhibits various biological activities, primarily through the modulation of cellular pathways. Its mechanisms include:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, potentially reducing oxidative stress in cells.

- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells and inhibit cell proliferation.

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes, which may contribute to its therapeutic effects against metabolic disorders.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 2-Hydroxy-2-(4-methoxybenzoyl)-1-benzofuran-3(2H)-one:

- Case Study 1 : In vitro assays demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC values ranging from 4.0 to 10.0 μM .

| Cell Line | IC (μM) | Mechanism |

|---|---|---|

| MCF-7 | 4.0 | Apoptosis induction |

| HepG2 | 6.5 | Cell cycle arrest |

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes:

- α-Glucosidase Inhibition : Research indicates that it can effectively inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, which is crucial for managing diabetes .

Structure-Activity Relationship (SAR)

The biological activity of 2-Hydroxy-2-(4-methoxybenzoyl)-1-benzofuran-3(2H)-one is influenced by its chemical structure. Modifications in the benzofuran moiety can enhance or reduce its potency against various targets.

SAR Findings

- Substitutions on the benzofuran ring significantly affect cytotoxicity.

- The presence of methoxy groups enhances antioxidant properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.